molecular formula C21H22N6O B2661991 4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine CAS No. 844859-57-0

4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine

Katalognummer: B2661991
CAS-Nummer: 844859-57-0
Molekulargewicht: 374.448
InChI-Schlüssel: CKFRCYJNWDOPEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrimidine derivative . Pyrimidines are six-membered heterocyclic compounds that contain two nitrogen atoms and are found throughout nature in various forms . They are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various linker groups .


Molecular Structure Analysis

The structure of these compounds is established by NMR spectroscopy and X-ray diffraction analysis .


Chemical Reactions Analysis

The synthesized compounds exhibited moderate to significant efficacy against human breast cancer cells . For instance, compound 5e was found to inhibit the catalytical activity of PARP1 at various tested concentrations .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity Against Cancer Cell Lines A study by Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effects against human cancer cell lines, finding that certain compounds showed significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antimicrobial and Anti-Inflammatory Properties Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which included piperazine derivatives. These compounds were evaluated for their anti-inflammatory and analgesic activities, showing promising results (Abu‐Hashem et al., 2020).

Antibacterial Activity and Interaction with Plasma Protein He et al. (2020) studied novel pyrazolo[1,5-a]pyrimidine derivatives, including a compound with a piperazine moiety, for their antibacterial activity. They also explored these compounds' interactions with bovine serum albumin, providing insights into their biological interactions (He et al., 2020).

Synthesis and Evaluation of Polyamides Containing Uracil and Adenine Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine, with some derivatives involving piperazine. These compounds were found to have a range of molecular weights and demonstrated solubility in various solvents (Hattori & Kinoshita, 1979).

Synthesis and Evaluation of Novel Anticancer Agents Abdellatif et al. (2014) focused on the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives, evaluating their anticancer activity on human breast adenocarcinoma cell lines. Some derivatives showed notable antitumor activity, highlighting their potential as cancer treatments (Abdellatif et al., 2014).

Role in Treating Age-Related Diseases Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with antioxidant properties. These compounds were evaluated for their potential in treating age-related diseases like cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Antibacterial Properties of Piperazinyl Oxazolidinone Tucker et al. (1998) explored piperazinyl oxazolidinones' antibacterial properties, especially against gram-positive organisms, highlighting their potential as antibacterial agents (Tucker et al., 1998).

Wirkmechanismus

The D2 and 5-HT2A affinity of the synthesized compounds was screened in vitro by radioligand displacement assays on membrane homogenates isolated from rat striatum and rat cortex, respectively . It was observed that none of the new chemical entities exhibited catalepsy .

Eigenschaften

IUPAC Name

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-13-12-14(2)23-21(22-13)27-10-8-26(9-11-27)20-19-18(24-15(3)25-20)16-6-4-5-7-17(16)28-19/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFRCYJNWDOPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC4=C3OC5=CC=CC=C54)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.